BenchChemオンラインストアへようこそ!

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

NOP receptor pharmacology GPCR functional selectivity pain and CNS drug discovery

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 202826-52-6) is an unsubstituted spirocyclic quinazolinone scaffold with molecular formula C12H15N3O and molecular weight 217.27 Da. The compound features a rigid spiro junction connecting a piperidine ring at the 4-position to a quinazolinone core at the 2'-position, yielding a three-dimensional architecture with zero rotatable bonds.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 202826-52-6
Cat. No. B1328028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
CAS202826-52-6
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CNCCC12NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C12H15N3O/c16-11-9-3-1-2-4-10(9)14-12(15-11)5-7-13-8-6-12/h1-4,13-14H,5-8H2,(H,15,16)
InChIKeyDMCVIPFZUCHMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 202826-52-6): Spirocyclic Quinazolinone Scaffold for GPCR and Kinase-Targeted Discovery


1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 202826-52-6) is an unsubstituted spirocyclic quinazolinone scaffold with molecular formula C12H15N3O and molecular weight 217.27 Da . The compound features a rigid spiro junction connecting a piperidine ring at the 4-position to a quinazolinone core at the 2'-position, yielding a three-dimensional architecture with zero rotatable bonds . Evaluated as a nociceptin/orphanin FQ (NOP) receptor ligand, the parent scaffold (compound 3) was characterized as a pure antagonist, while most substituted derivatives in the same series exhibited partial agonist activity [1]. The compound is commercially available from multiple suppliers at purities of 95–97% and is recognized as a versatile intermediate for kinase inhibitor, GPCR modulator, and CNS-active agent development [2].

Why 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one Cannot Be Replaced by Regioisomeric or Pre-Substituted Analogs


The spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one scaffold is not functionally interchangeable with its regioisomers (e.g., 3,2'- or 4,4'-spiro junctions) or pre-substituted derivatives. The 4,2'-spiro junction imposes a specific three-dimensional geometry that dictates the spatial orientation of the piperidine nitrogen and quinazolinone carbonyl pharmacophores, directly affecting receptor binding modalities [1]. In the Mustazza et al. (2006) NOP receptor study, the unsubstituted parent compound 3 demonstrated pure antagonist behavior, whereas most N1-substituted or C6-substituted derivatives in the same series exhibited partial agonist activity—indicating that even minor structural modifications on this scaffold produce profound pharmacological switches [1]. Furthermore, pre-functionalized analogs (e.g., 1'-methyl, 6'-fluoro derivatives) limit downstream synthetic flexibility; the unsubstituted parent scaffold provides an unencumbered starting point for parallel derivatization strategies essential in lead optimization campaigns [2].

Quantitative Differentiation Evidence for 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one vs. Closest Analogs


NOP Receptor Functional Selectivity: Pure Antagonist Profile vs. Partial Agonist Derivatives

In a direct head-to-head comparison within the same study, the unsubstituted spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-one parent scaffold (compound 3) demonstrated pure antagonist activity at the nociceptin (NOP) receptor, whereas the majority of N1-substituted and C6-substituted derivatives in the same series exhibited partial agonist activity [1]. This functional selectivity distinction is critical for programs targeting NOP antagonism for pain, depression, or cognitive enhancement indications, where the parent scaffold provides a validated starting point devoid of confounding partial agonist effects [1].

NOP receptor pharmacology GPCR functional selectivity pain and CNS drug discovery

Spiro Junction Regiochemistry: 4,2'-Connection vs. 3,2'- and 4,4'-Regioisomers Determines Pharmacophore Geometry

Three regioisomeric spiro[piperidine-quinazolin]-ones share the identical molecular formula (C12H15N3O, MW 217.27) but differ critically in spiro junction position . The target compound (CAS 202826-52-6) features a 4,2'-spiro junction connecting the piperidine 4-position to the quinazoline 2'-position, placing the piperidine nitrogen at a defined distance and angle relative to the quinazolinone carbonyl and aromatic ring . The 3,2'-regioisomer (CAS 947017-23-4) positions the piperidine nitrogen one carbon closer to the spiro center, altering the vector of the basic amine. The 4,4'-regioisomer (CAS 635713-68-7) relocates the carbonyl group from the 4'-position to the 2'-position, changing the H-bond acceptor geometry . These geometric differences are expected to produce distinct receptor interaction profiles, as demonstrated by the NOP receptor pharmacology reported specifically for the 4,2'-series [1].

spirocyclic scaffold design regiochemistry structure-activity relationships

Antimicrobial Activity Class Benchmarking: Spiro-Piperidine Quinazolinone Scaffold Potency Against Gram-Positive Bacteria

In a class-level study of substituted spiro-piperidine quinazolinone derivatives, compounds built on the quinazolinone scaffold demonstrated MIC values <0.2 μg/mL against Enterococcus faecalis (ATCC 51299) for the most potent analogs (compounds 5f, 6b, 6f) and MIC values <0.4 μg/mL for compounds 4e, 5g, 5e, and 6c [1][2]. These substituted derivatives consistently outperformed their non-spirocyclic parent quinazolinone compounds in bacteriostatic activity against Gram-positive bacteria, establishing the spirocyclic architecture as a potency-enhancing scaffold feature [1]. While the unsubstituted parent compound (CAS 202826-52-6) itself was not directly tested in this study, the data establish that the 4,2'-spiro[piperidine-quinazolin]-4'(3'H)-one core is a validated starting point for developing sub-μg/mL antimicrobial agents through rational substitution [2].

antimicrobial resistance Gram-positive bacteria quinazolinone antibiotics

Conformational Rigidity and Drug-Likeness Parameters Compared to Flexible Quinazolinone Analogs

The target compound possesses zero rotatable bonds due to its rigid spirocyclic architecture, a feature absent in non-spirocyclic quinazolinones such as 2-methyl-4(3H)-quinazolinone or 3-alkyl-quinazolin-4-ones, which typically have 1–3 rotatable bonds . This conformational restriction pre-organizes the pharmacophore for receptor binding, potentially reducing the entropic penalty upon target engagement [1]. The compound's molecular weight (217.27 Da) and balanced hydrogen-bonding capacity (3 donors, 3 acceptors) place it within favorable drug-like chemical space (Lipinski compliance) while its spiro architecture contributes to improved metabolic stability compared to flexible quinazolinone counterparts, as noted in scaffold characterization reports [1].

conformational restriction drug-likeness ligand efficiency oral bioavailability

Synthetic Tractability and Commercial Availability: Multi-Vendor Supply with Validated Deprotection Protocol

The target compound is commercially available from multiple independent vendors (Bidepharm, AKSci, Matrix Scientific, Leyan, Alfa Chemistry) at certified purities of 95–97%, with batch-specific QC documentation including NMR, HPLC, and GC . A validated synthetic route from 1-benzyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one via catalytic hydrogenolysis (10% Pd/C, H₂, MeOH, RT, 48 h) is documented in patent US2010/69351, yielding 41% after recrystallization . This established deprotection protocol provides a reliable path for laboratories requiring in-house synthesis. In contrast, the 3,2'- and 4,4'-regioisomers are available from fewer suppliers and lack published pharmacological characterization in the peer-reviewed literature .

chemical procurement synthetic intermediate building block quality

Optimal Procurement and Research Deployment Scenarios for 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one


NOP Receptor Antagonist Lead Optimization in CNS Drug Discovery

The unsubstituted 4,2'-spiro scaffold (CAS 202826-52-6) is the preferred starting material for NOP receptor antagonist programs targeting pain, depression, Parkinson's disease, or cognitive enhancement [1]. The parent compound's pure antagonist profile at the NOP receptor—demonstrated in the Mustazza et al. (2006) GTPγS functional assay [1]—contrasts with the partial agonist activity observed in most substituted derivatives, making it the cleanest starting point for developing selective NOP antagonists. Procurement of this exact compound ensures that downstream SAR exploration can be conducted without confounding intrinsic partial agonism. Researchers should prioritize this scaffold over pre-substituted analogs when antagonist specificity is the therapeutic goal.

Structure-Based Fragment Growing for Kinase and GPCR Inhibitor Design

The compound's zero rotatable bonds, balanced H-bond donor/acceptor profile (3 donors, 3 acceptors), and moderate molecular weight (217.27 Da) make it an ideal fragment-sized scaffold for structure-based drug design [1]. The rigid spirocyclic architecture pre-organizes the pharmacophore, reducing entropic penalties upon target binding [1]. Medicinal chemistry teams developing kinase inhibitors or GPCR modulators can leverage the unsubstituted quinazolinone core for fragment growing, utilizing the piperidine NH and quinazolinone NH/CO as synthetic handles for parallel derivatization [2]. The validated deprotection protocol from the 1-benzyl precursor (US2010/69351) provides a reliable scale-up route .

Antimicrobial SAR Exploration Targeting Gram-Positive Drug-Resistant Pathogens

The spiro-piperidine quinazolinone scaffold has been validated in the peer-reviewed literature as a potency-enhancing framework for antimicrobial development against Gram-positive bacteria, with substituted derivatives achieving MIC values <0.2 μg/mL against Enterococcus faecalis (ATCC 51299) [1][2]. Procurement of the unsubstituted parent scaffold (CAS 202826-52-6) enables systematic SAR campaigns where the spirocyclic core's contribution to antimicrobial potency can be rationally explored through diversification at the N1, C6, C7, and piperidine nitrogen positions [1]. This approach is superior to purchasing pre-substituted analogs, which may lock the SAR exploration into suboptimal substitution patterns. The Gram-negative resistance observed in the class-level study further supports focused Gram-positive targeting strategies [2].

Chemical Biology Probe Development Requiring Regioisomeric Certainty

For chemical biology applications requiring probe compounds with unambiguous structural identity, the 4,2'-spiro regioisomer (CAS 202826-52-6) is uniquely characterized by published ¹H NMR data (300 MHz, CDCl₃) and a defined InChI Key (DMCVIPFZUCHMQV-UHFFFAOYSA-N) [1]. The existence of regioisomeric analogs (CAS 947017-23-4 and CAS 635713-68-7) that share the identical molecular formula but differ in spiro junction connectivity creates a procurement risk that must be managed through explicit CAS number specification. The target compound is the only regioisomer in this series with published GPCR pharmacological data, providing greater confidence in its biological relevance and ensuring that chemical probe studies are built on a characterized scaffold rather than an untested regioisomer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.